![molecular formula C17H18F2N4O B2487953 (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415600-49-4](/img/structure/B2487953.png)
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, also known as PF-06282999, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase CK1ε, which has been implicated in the regulation of circadian rhythms, Wnt signaling, and DNA damage response.
作用機序
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a selective inhibitor of CK1ε, which is a serine/threonine kinase that regulates circadian rhythms, Wnt signaling, and DNA damage response. CK1ε is involved in the phosphorylation of various proteins, including PERIOD, CRY, BMAL1, and β-catenin. Inhibition of CK1ε by this compound leads to the modulation of circadian rhythms, Wnt signaling, and DNA damage response.
Biochemical and Physiological Effects
This compound has been shown to modulate circadian rhythms, Wnt signaling, and DNA damage response in preclinical models. Inhibition of CK1ε by this compound leads to the modulation of PERIOD, CRY, BMAL1, and β-catenin phosphorylation, which are involved in the regulation of circadian rhythms and Wnt signaling. This compound has also been shown to enhance DNA damage response by inhibiting the degradation of p53, a tumor suppressor protein that is involved in the regulation of cell cycle and apoptosis.
実験室実験の利点と制限
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a potent and selective inhibitor of CK1ε, which makes it a valuable tool for studying the role of CK1ε in various biological processes. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and is not easily scalable. Furthermore, the pharmacokinetics and pharmacodynamics of this compound are not well characterized, which may limit its use in preclinical and clinical studies.
将来の方向性
There are several future directions for the development of (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone. First, the pharmacokinetics and pharmacodynamics of this compound need to be further characterized to determine its optimal dosing regimen and potential toxicity. Second, the therapeutic potential of this compound needs to be evaluated in various disease models, including cancer, diabetes, and circadian rhythm disorders. Third, the development of more potent and selective CK1ε inhibitors may lead to the identification of new therapeutic targets for the treatment of various diseases. Finally, the development of new synthetic routes for this compound may lead to the production of larger quantities of the compound for preclinical and clinical studies.
合成法
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone was synthesized using a multi-step process that involved the coupling of the piperidine and pyrimidine moieties followed by the addition of the difluorophenyl and methanone groups. The final compound was purified by column chromatography and characterized by NMR and mass spectrometry. The synthesis of this compound is a complex process that requires expertise in organic chemistry and is not easily scalable.
科学的研究の応用
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit CK1ε activity in vitro and in vivo, leading to the modulation of circadian rhythms, Wnt signaling, and DNA damage response. This compound has also been shown to have antitumor activity in various cancer cell lines and xenograft models. Furthermore, this compound has been shown to improve glucose homeostasis in animal models of diabetes. These findings suggest that this compound has potential therapeutic applications in various diseases.
特性
IUPAC Name |
(2,6-difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-11-9-15(21-10-20-11)22-12-5-7-23(8-6-12)17(24)16-13(18)3-2-4-14(16)19/h2-4,9-10,12H,5-8H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDLWYOXXWIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B2487871.png)
![2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2487872.png)
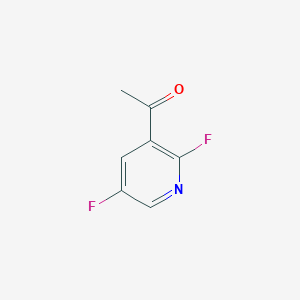
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2487876.png)
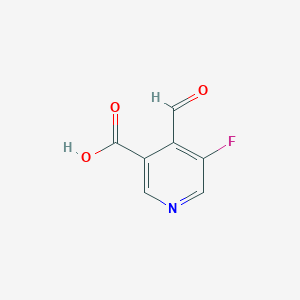
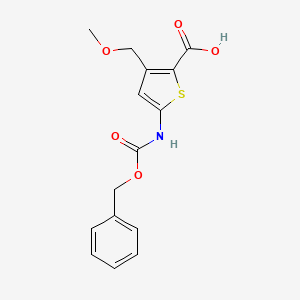
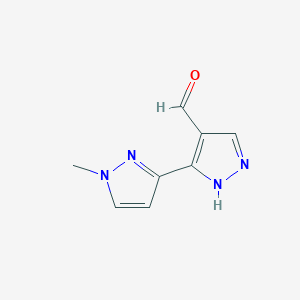
![3-butyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487881.png)
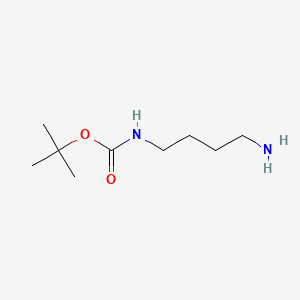
![3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one](/img/structure/B2487885.png)
![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-2-yl]pyridine-2-carboxamide](/img/structure/B2487887.png)
![N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2487888.png)
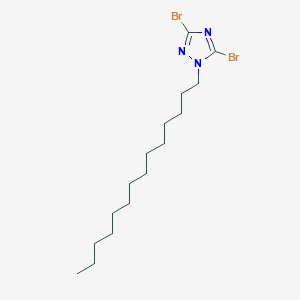
![N-cyclohexyl-4-[2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2487891.png)